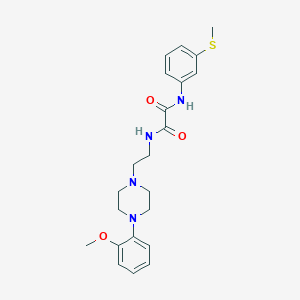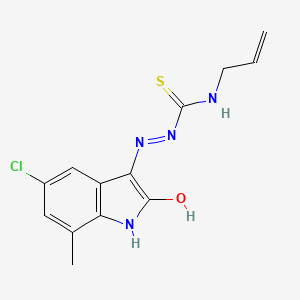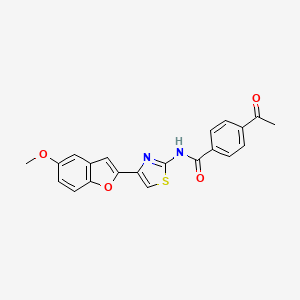
4-acetyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as AMT, is a synthetic drug that belongs to the tryptamine family. It was first synthesized in the 1960s by a team of researchers at Upjohn Laboratories. AMT has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
科学的研究の応用
Antifungal and Antimicrobial Applications
4-acetyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide derivatives have shown promising applications as antifungal and antimicrobial agents. Compounds structurally similar to this compound, like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, have been investigated for their antifungal activities, with results indicating potential efficacy against fungal strains (Narayana et al., 2004). Moreover, other structurally related compounds have been synthesized and tested for antimicrobial properties, showing significant activity against various bacterial and fungal species (Bikobo et al., 2017; Chawla, 2016).
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Derivatives like N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated for their efficacy against multiple cancer cell lines, showing promising results compared to reference drugs (Ravinaik et al., 2021). These findings indicate that modifications to the core structure of this compound could lead to potent anticancer agents.
Antioxidant and Anti-inflammatory Activities
Compounds related to this compound have shown potential as antioxidants and anti-inflammatory agents. A new benzamide isolated from endophytic Streptomyces sp. demonstrated notable antioxidant activities (Yang et al., 2015). Additionally, compounds with similar structural elements have been identified as potent inhibitors of cyclooxygenase, exhibiting analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
作用機序
Mode of action
Benzofuran and indole derivatives often interact with their targets to modulate their activity, leading to various biological effects .
Biochemical pathways
Benzofuran and indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of action
Benzofuran and indole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
特性
IUPAC Name |
4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12(24)13-3-5-14(6-4-13)20(25)23-21-22-17(11-28-21)19-10-15-9-16(26-2)7-8-18(15)27-19/h3-11H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMGBDINYJJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2631874.png)
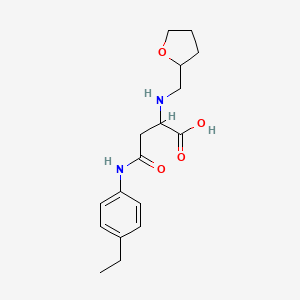
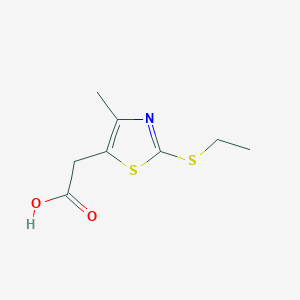
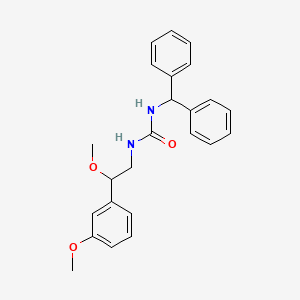
![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)
![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)
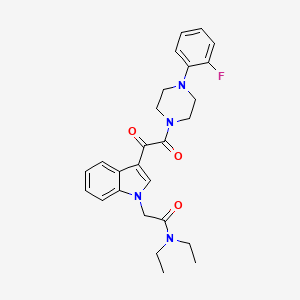

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)
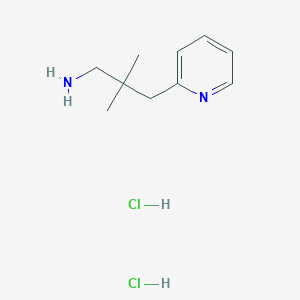
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2631890.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
